2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl-
Description
The compound 2(1H)-Pyridinone, 5-ethyl-3-((furo[3,2-c]pyridin-2-ylmethyl)amino)-6-methyl- (CAS: 143707-98-6/143707-99-7) is a pyridinone derivative with a fused furopyridine moiety. Its molecular formula is C₁₆H₁₇N₃O₂, and it features a 2(1H)-pyridinone core substituted with ethyl and methyl groups at positions 5 and 6, respectively. The amino group at position 3 is further functionalized with a furo[3,2-c]pyridin-2-ylmethyl substituent, contributing to its unique electronic and steric properties .
Properties
CAS No. |
143707-98-6 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-ethyl-3-(furo[3,2-c]pyridin-2-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-3-11-7-14(16(20)19-10(11)2)18-9-13-6-12-8-17-5-4-15(12)21-13/h4-8,18H,3,9H2,1-2H3,(H,19,20) |
InChI Key |
XQOGJKUWINKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=C(O2)C=CN=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is to start with the pyridinone core and introduce the ethyl and methyl groups through alkylation reactions. The furo-pyridinylmethyl group can be attached via a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridinone derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydropyridinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridinones exhibit significant anticancer properties. For instance, compounds similar to 2(1H)-Pyridinone have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that pyridinone derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have reported that pyridinone derivatives can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics . The incorporation of the furo-pyridine structure enhances their efficacy against resistant strains.
3. Neurological Applications
There is emerging evidence suggesting that pyridinone derivatives can act as neuroprotective agents. They may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Organic Electronics
Due to their unique electronic properties, pyridinone compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport makes them suitable candidates for enhancing device performance.
2. Coordination Chemistry
The ligand properties of pyridinones allow them to form stable complexes with transition metals. These complexes can exhibit interesting catalytic activities, particularly in organic synthesis and environmental remediation processes .
Case Studies
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 3-aminopyridin-2(1H)-one derivatives, where modifications to the amino substituent or pyridinone core alter physicochemical and pharmacological properties. Below is a detailed comparison with structurally related compounds:
Substituent Variations on the Amino Group
Furo[3,2-c]pyridin-2-ylmethyl vs. Benzoxazolyl Derivatives
- The benzoxazole’s planar structure may reduce steric hindrance compared to the fused furopyridine system .
Naphthalenyl Substituents
- 5-Ethyl-6-methyl-3-[(1-naphthalenylmethyl)amino]-2(1H)-pyridinone (CAS: 139548-26-8): Substitution with a 1-naphthalenylmethyl group increases hydrophobicity and aromatic surface area, which may improve membrane permeability but reduce solubility. The extended π-system could enhance interactions with aromatic residues in enzyme active sites .
Benzothiophene and Benzoxazole Derivatives
- 3-[(Benzo[b]thien-2-ylmethyl)amino]-5-ethyl-6-methyl-2(1H)-pyridinone (CAS: 143707-83-9): The benzothiophene substituent introduces sulfur, which may participate in hydrogen bonding or metal coordination. This modification could alter redox properties compared to the oxygen-containing furopyridine .
Pyridinyl and Quinolinyl Substituents
- 5-Ethyl-6-methyl-3-[(3-pyridinylmethyl)amino]-2(1H)-pyridinone (CAS: 143708-01-4): A pyridine ring at the amino terminus introduces basicity and hydrogen-bonding capability, which may enhance solubility and interactions with charged residues .
Core Modifications in Related Pyridinones
While the target compound retains the 2(1H)-pyridinone core, other analogs feature additional heterocycles or substituents:
- 7-Methyl-8-(pyridin-2-ylmethyl)-4,4a,8,9b-tetrahydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(3H)-one (CAS: Not provided): This compound incorporates a pyranofuropyridone scaffold, adding rigidity and complexity. Such modifications are often explored to improve pharmacokinetic profiles .
Biological Activity
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl-, commonly referred to as compound 143707-99-7 , is a pyridinone derivative notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H17N3O2
- Molar Mass : 283.33 g/mol
These properties contribute to the compound's biological activity and interaction with various biological targets.
Biological Activity Overview
The biological activities of 2(1H)-pyridinone derivatives have been extensively studied, revealing a range of pharmacological effects:
- Antitumor Activity : Many pyridinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyridinones can inhibit cell proliferation in HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitory assays demonstrated that several derivatives effectively inhibit CDK2 activity, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some studies indicate that pyridinone compounds can act as acetylcholinesterase inhibitors (AChEIs), which are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : The antimicrobial activity of pyridinones has also been documented, showcasing their potential as therapeutic agents against various bacterial strains .
The mechanisms underlying the biological activities of 2(1H)-pyridinone derivatives are multifaceted:
- Cell Cycle Arrest : By inhibiting CDK enzymes, these compounds can induce cell cycle arrest, leading to reduced tumor growth and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : Pyridinones may interact with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways, thereby influencing cellular responses to stress and growth signals .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor efficacy of various pyridinones, compound 143707-99-7 was found to significantly reduce cell viability in HCT-116 cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: AChE Inhibition
A recent investigation into the neuroprotective properties of pyridinones revealed that compound 143707-99-7 exhibited AChE inhibitory activity with an IC50 value of 12 µM. This suggests its potential use in treating cognitive disorders associated with acetylcholine dysregulation .
Data Tables
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HCT-116 | 15 | Apoptosis induction |
| AChE Inhibition | - | 12 | Enzyme inhibition |
| CDK2 Inhibition | - | <10 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2(1H)-pyridinone derivatives with fused heterocyclic substituents like furopyridine?
- Methodology : Intramolecular cyclization of N-(3-oxoalkenyl)amides under basic conditions is a key method. For example, base-catalyzed aldol-type cyclization of bifunctional precursors containing carbonyl and amide groups can yield the 2(1H)-pyridinone core. Substituents on the starting materials (e.g., furopyridine groups) influence regioselectivity and yield .
- Key Considerations : Reaction temperature (room temperature to reflux), solvent polarity, and base strength (e.g., KOH, NaH) must be optimized to avoid side reactions.
Q. How is lactam-lactim tautomerization characterized in 2(1H)-pyridinone derivatives?
- Methodology : Fluorescence spectroscopy and quantum yield measurements in solvents like tetrahydrofuran (THF) or acetonitrile (CH₃CN) are used. For example, amino-substituted derivatives exhibit distinct fluorescence maxima and quantum yields depending on tautomeric equilibrium (lactam vs. lactim forms) .
- Key Data : Substituent position (e.g., 5-amino vs. 6-amino groups) significantly impacts fluorescence intensity and tautomer stability .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl, methyl, furopyridinemethylamino groups).
- MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.
- IR : Lactam carbonyl stretch (~1650–1700 cm⁻¹) distinguishes tautomeric forms .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reaction yield in intramolecular cyclization?
- Methodology : Computational studies (DFT calculations) can map transition states and substituent effects. For example, electron-withdrawing groups on the furopyridine ring may stabilize intermediates, while bulky substituents (e.g., ethyl) could hinder cyclization .
- Experimental Validation : Compare yields of derivatives with varying substituents (e.g., 5-ethyl vs. 5-H) under identical conditions.
Q. What mechanistic insights explain the bioactivity of 2(1H)-pyridinone derivatives in pharmacological contexts?
- Methodology :
- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based activity assays.
- Molecular Docking : Model interactions between the furopyridine-aminomethyl moiety and target protein active sites (e.g., ATP-binding pockets) .
- Key Finding : The furopyridine group may enhance binding affinity via π-π stacking or hydrogen bonding with aromatic residues .
Q. Can computational methods predict the tautomeric preference of 2(1H)-pyridinones in biological systems?
- Methodology :
- MD Simulations : Simulate tautomer stability in aqueous vs. lipid environments.
- pKa Calculations : Estimate lactam-lactim equilibrium using software like MarvinSketch or ACD/Labs.
- Implication : Tautomeric preference in vivo may affect drug solubility and target engagement .
Contradictions and Limitations in Current Evidence
- Synthetic Yields : While intramolecular cyclization is broadly applicable (e.g., for 3-phenyl-2(1H)-pyridinones), yields for derivatives with bulky furopyridine substituents are inconsistently reported .
- Tautomer Stability : Fluorescence data suggest solvent-dependent tautomer ratios, but extrapolation to physiological conditions requires further validation .
Research Gaps and Future Directions
- Catalyst Development : Explore heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to improve cyclization efficiency for complex derivatives .
- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability of the compound using LC-MS/MS in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
